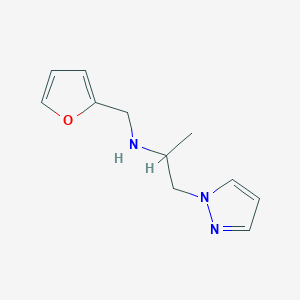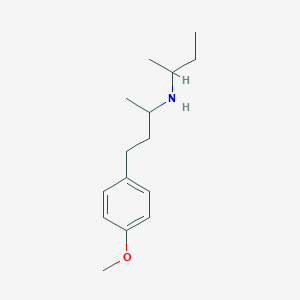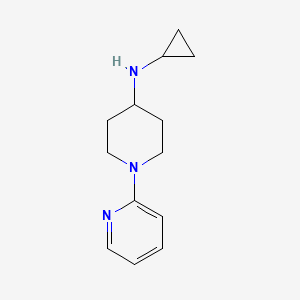![molecular formula C12H16BrNO4 B7558070 3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid](/img/structure/B7558070.png)
3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid, also known as BDMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMP is a derivative of the phenethylamine class of compounds and has been shown to have promising effects on various physiological and biochemical processes.
作用机制
3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid acts as an agonist for the 5-HT2A receptor, which is involved in various physiological processes such as mood regulation, cognition, and perception. This compound also acts as an inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, leading to improved mood and cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using 3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid in lab experiments is its high potency and selectivity for the 5-HT2A receptor and MAO-A enzyme. This allows researchers to study the effects of this compound on specific physiological processes with minimal interference from other compounds. However, one limitation of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
未来方向
There are several future directions for research on 3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of this compound's effects on other physiological processes such as immune function and metabolism. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has anti-inflammatory, anti-cancer, and anti-oxidant properties, as well as neuroprotective effects. This compound acts as an agonist for the 5-HT2A receptor and an inhibitor of the MAO-A enzyme. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成方法
3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid is synthesized through a multi-step process involving the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with nitroethane, followed by reduction and alkylation steps. The final product is purified through recrystallization to obtain a high purity compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid has been extensively studied for its potential therapeutic applications. Research has shown that this compound has anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
3-[(2-bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4/c1-17-10-5-8(7-14-4-3-12(15)16)9(13)6-11(10)18-2/h5-6,14H,3-4,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVPRGUYAYGFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNCCC(=O)O)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline](/img/structure/B7557988.png)
![4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557995.png)

![2-[3-[(3,4-Dichlorophenyl)methylamino]phenoxy]acetamide](/img/structure/B7558006.png)
![N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7558015.png)
![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide](/img/structure/B7558017.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]hexan-2-amine](/img/structure/B7558028.png)
![2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol](/img/structure/B7558031.png)
![2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)


![4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile](/img/structure/B7558058.png)

![N-[1-(2-methoxyphenyl)propan-2-yl]-1,1-dioxothiolan-3-amine](/img/structure/B7558077.png)